2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide
Description
The compound 2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide is a chloroacetamide derivative featuring a diethylsulfamoyl group at the 5-position and an isopropyl ether (propan-2-yloxy) substituent at the 2-position of the phenyl ring. Its molecular framework combines sulfonamide and acetamide pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.
Properties
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-propan-2-yloxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O4S/c1-5-18(6-2)23(20,21)12-7-8-14(22-11(3)4)13(9-12)17-15(19)10-16/h7-9,11H,5-6,10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSQGGBPBXNYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC(C)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylacetic acid, diethylamine, and isopropyl alcohol.
Formation of Intermediate: The initial step involves the reaction of 2-chlorophenylacetic acid with diethylamine to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the diethylsulfamoyl group.
Etherification: The final step involves the etherification of the intermediate with isopropyl alcohol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with different oxidation states.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chloroacetamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Key Chloroacetamide Derivatives
Structural Modifications and Activity Trends
Sulfonamide vs. Sulfamoyl Groups :
- The diethylsulfamoyl group in the target compound may enhance solubility and enzyme-binding affinity compared to simpler sulfonamides (e.g., compounds targeting ACE2). Sulfamoyl derivatives often exhibit improved pharmacokinetic profiles .
- In contrast, sulfonylthiadiazole analogs (e.g., ) show higher cytotoxicity, likely due to thiadiazole’s role in DNA intercalation or topoisomerase inhibition .
Aryl Ether Substituents: The isopropyl ether (propan-2-yloxy) group in the target compound may confer metabolic stability compared to methyl or methoxy substituents. For example, highlights that bulky isopropylphenoxy groups improve antifungal activity by resisting oxidative degradation .
Chloroacetamide Core :
- The chloroacetamide moiety is critical for alkylating biological nucleophiles (e.g., cysteine residues in enzymes). Analogous compounds in and use this group to inhibit fungal proton ATPases or seizure-related ion channels .
Biological Activity
2-chloro-N-[5-(diethylsulfamoyl)-2-(propan-2-yloxy)phenyl]acetamide is a compound belonging to the class of chloroacetamides, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential applications in medicine and agriculture.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including this compound. A significant study assessed twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans . The findings indicated that:
- Gram-positive bacteria : The compound demonstrated significant activity against Staphylococcus aureus and MRSA.
- Gram-negative bacteria : Moderate effectiveness was observed against E. coli.
- Fungal pathogens : The compound exhibited moderate activity against C. albicans.
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is closely linked to their chemical structure. The position of substituents on the phenyl ring influences their effectiveness. For instance, compounds with halogenated substituents showed enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial efficacy .
Key Findings from SAR Studies
| Substituent Position | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Para-chloro | High | Moderate | Moderate |
| Para-fluoro | High | Low | Low |
| Ortho-bromo | Moderate | Low | Low |
These results emphasize the importance of molecular descriptors in predicting biological activity and guiding the design of more effective antimicrobial agents.
Study 1: Antimicrobial Screening
In a comprehensive screening of N-(substituted phenyl)-2-chloroacetamides, researchers utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity . The study confirmed that:
- Compounds adhering to Lipinski's Rule of Five exhibited favorable pharmacokinetic properties.
- The most promising candidates for further development were those with high lipophilicity and specific substituent patterns.
Study 2: In Vitro Testing
Further in vitro testing revealed that this compound displayed potent antimicrobial effects, particularly against resistant strains of bacteria. This highlights its potential as a lead compound for developing new antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
